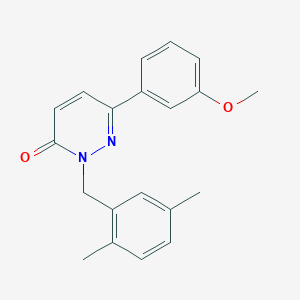![molecular formula C27H18N2O5S B2931649 N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223836-74-5](/img/structure/B2931649.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a benzodioxol group, a phenyl group, a dioxolo group, a thieno group, and a quinoline group. These groups suggest that the compound might have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of several fused rings, including a benzodioxol ring, a dioxolo ring, a thieno ring, and a quinoline ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of multiple functional groups provides many sites for reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present .Aplicaciones Científicas De Investigación
Synthesis of Complex Heterocyclic Compounds
Research in the field of heterocyclic chemistry has led to the development of novel compounds with potential applications in various areas, including pharmaceuticals and materials science. One example is the work by McKenney and Castle (1987) on the photocyclization of certain carboxamides to afford benzothienoquinolines and related compounds. These processes are fundamental in the synthesis of complex heterocyclic systems, potentially yielding compounds with unique biological or physical properties (McKenney & Castle, 1987).
Anticancer and Antibacterial Agents
Modifications at the molecular level of certain scaffolds can lead to the discovery of potent anticancer and antibacterial agents. For instance, Mudududdla et al. (2015) explored modifications on the OSI-930 scaffold, leading to compounds with anti-angiogenic activity and the ability to inhibit P-glycoprotein efflux pumps. These compounds have shown promise in overcoming cancer chemoresistance, indicating the potential of such molecular frameworks in the development of new therapeutic agents (Mudududdla et al., 2015).
Electrochromic Materials
The incorporation of specific heterocyclic units into polymers for electrochromic applications illustrates another avenue of research. Toksabay et al. (2014) synthesized novel polymers based on benzoselenadiazole, quinoxaline, and thieno[3,2-b]thiophene, demonstrating their potential in electrochromic devices. These materials exhibit significant changes in color upon electrical stimulation, highlighting the utility of such heterocyclic compounds in developing new materials for technology applications (Toksabay et al., 2014).
Novel Synthetic Routes
Advancements in synthetic chemistry have facilitated the development of new routes to heterocyclic compounds. Dotsenko and Krivokolysko (2013) described an unusual reaction leading to thioxopyrimidine derivatives, showcasing the diversity of chemical reactions accessible for the synthesis of complex molecules with potential applications in drug development and beyond (Dotsenko & Krivokolysko, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-12,14-dioxa-3-thia-8-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O5S/c30-27(29-11-15-6-7-20-21(8-15)32-13-31-20)26-24(16-4-2-1-3-5-16)18-12-28-19-10-23-22(33-14-34-23)9-17(19)25(18)35-26/h1-10,12H,11,13-14H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKGOWROZCZNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(S3)C5=CC6=C(C=C5N=C4)OCO6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



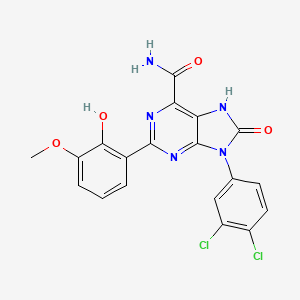
![2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2931573.png)

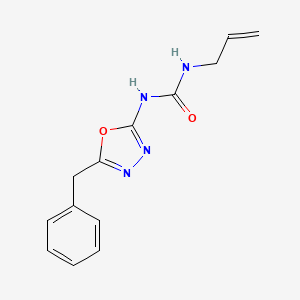
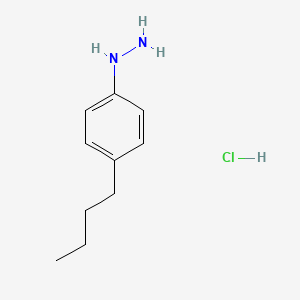

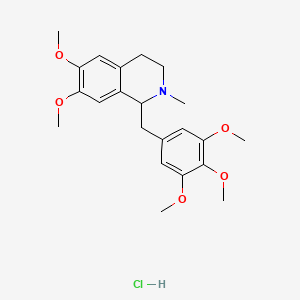
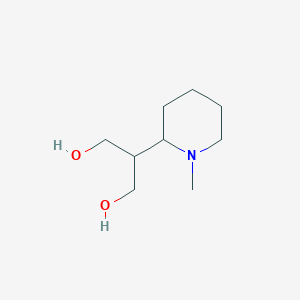
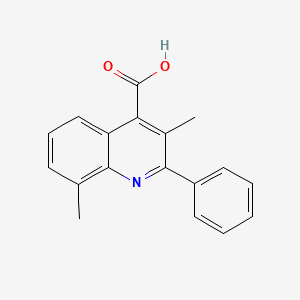
![8-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2931585.png)

